2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a methoxyphenyl group, and a thiadiazole moiety
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O3S3/c1-3-13-31-24(33)21-19(16-9-11-18(34-2)12-10-16)14-35-23(21)29-26(31)36-15-20(32)27-25-28-22(37-30-25)17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3,(H,27,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHEYRBGMPKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl and thiadiazole groups. Common reagents used in these reactions include various halogenated compounds, sulfur sources, and amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core linked to a thiadiazole moiety and an acetamide group. Its molecular formula is C20H18N4O3S2, and it has a molecular weight of approximately 414.5 g/mol. The synthesis of this compound typically involves multi-step reactions that integrate various functional groups, including methoxy and phenyl substituents.
Recent studies have highlighted the compound's potential as an anticancer agent . It has demonstrated inhibitory effects on various cancer cell lines by targeting key pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antiproliferative activity against liver cell carcinoma and other malignancies. The mechanism of action is believed to involve the inhibition of the vascular endothelial growth factor receptor (VEGFR) and Akt signaling pathways, leading to apoptosis in cancer cells .
Table 2: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Liver carcinoma | 10 | Inhibition of VEGFR and AKT signaling | |
| Breast cancer | 15 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity against various pathogens. The thieno[2,3-d]pyrimidine structure is known for its ability to disrupt bacterial cell wall synthesis and function.
Table 3: Antimicrobial Activity
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the methoxy group or the thiadiazole moiety can significantly alter biological activity.
Key Findings:
- Substituents on the phenyl ring enhance lipophilicity and bioavailability.
- The presence of sulfur atoms in the thiadiazole enhances interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide: shares similarities with other thieno[2,3-d]pyrimidine derivatives and thiadiazole-containing compounds.
Chalcone-salicylate hybrids: These compounds also exhibit interesting biological activities and are used in anticancer research.
Methoxyphenyl derivatives: Compounds like 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline have similar structural features and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse scientific sources.
Chemical Structure and Properties
The compound features several notable structural components:
- Thieno[2,3-d]pyrimidine core : Known for its biological activity.
- Methoxyphenyl group : May enhance lipophilicity and biological interactions.
- Thiadiazole moiety : Often associated with pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial properties. A study demonstrated that compounds similar to our target compound exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating strong antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| 4c | 15 | 10 |
| 4e | 12 | 8 |
| 5c | 20 | 15 |
Anticancer Activity
The thieno[2,3-d]pyrimidine derivatives have also been studied for their anticancer properties. In vitro assays showed that certain compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Inflammation-related studies suggest that the compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This effect is crucial for conditions such as arthritis and other inflammatory diseases. The compound’s ability to modulate inflammatory pathways has been a focus of ongoing research .
The biological activity of the compound is believed to stem from its interaction with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptors on cell surfaces, altering signal transduction pathways.
Case Studies
- Antimicrobial Study : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antimicrobial activity. The study concluded that modifications at the sulfur atom significantly enhance antibacterial potency .
- Cancer Cell Line Testing : In a study involving breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
